(2R)-2-(Fmoc-amino)-5-hexynoic acid

Description

BenchChem offers high-quality (2R)-2-(Fmoc-amino)-5-hexynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(Fmoc-amino)-5-hexynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISRBJULQYVYGV-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (2R)-2-(Fmoc-amino)-5-hexynoic Acid: A Versatile Building Block for Advanced Peptide Engineering

Introduction: The Advent of Bioorthogonal Chemistry in Peptide Science

In the landscape of modern drug discovery and chemical biology, the ability to selectively modify complex biomolecules in their native environment is paramount. This has led to the development of bioorthogonal chemistries, reactions that proceed with high efficiency and specificity in the presence of a vast array of biological functional groups. Among these, the "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted variants (SPAAC), has emerged as a transformative tool.[1][2] At the heart of this revolution are versatile molecular building blocks that introduce the necessary reactive handles into biomolecules. (2R)-2-(Fmoc-amino)-5-hexynoic acid, a non-canonical amino acid, stands out as a pivotal reagent for the seamless integration of a terminal alkyne functionality into peptides via solid-phase peptide synthesis (SPPS).[3]

This guide provides a comprehensive technical overview of (2R)-2-(Fmoc-amino)-5-hexynoic acid for researchers, scientists, and drug development professionals. We will delve into its chemical structure and properties, provide a detailed protocol for its synthesis, and illustrate its application in SPPS and subsequent bioorthogonal modification. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Chemical Structure and Physicochemical Properties

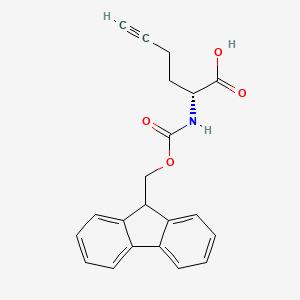

(2R)-2-(Fmoc-amino)-5-hexynoic acid, also known as Fmoc-L-homopropargylglycine, possesses a unique trifecta of chemical functionalities that underpin its utility: a carboxylic acid for peptide bond formation, an Fmoc-protected amine for orthogonal protection in SPPS, and a terminal alkyne for post-synthetic modification via click chemistry.[3]

Caption: Chemical structure of (2R)-2-(Fmoc-amino)-5-hexynoic acid.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source/Note |

| Molecular Formula | C₂₁H₁₉NO₄ | [3] |

| Molecular Weight | 349.38 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% | [3] |

| Storage | -20°C, dry, sealed | [5] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.78 (d, J=7.5 Hz, 2H), 7.62 (d, J=7.4 Hz, 2H), 7.42 (t, J=7.5 Hz, 2H), 7.33 (t, J=7.4 Hz, 2H), 5.35 (d, J=7.9 Hz, 1H), 4.58 (m, 1H), 4.42 (dd, J=10.5, 7.2 Hz, 1H), 4.25 (t, J=7.1 Hz, 1H), 2.30 (m, 2H), 2.15-2.00 (m, 2H), 1.98 (t, J=2.6 Hz, 1H) | Estimated based on similar structures and general chemical shift ranges.[6][7] |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 175.8, 156.2, 143.8, 141.3, 127.8, 127.1, 125.1, 120.0, 83.2, 69.4, 67.2, 53.5, 47.2, 31.5, 18.2 | Estimated based on similar structures and general chemical shift ranges.[8][9][10][11] |

| FT-IR (KBr) ν (cm⁻¹) | 3310 (N-H), 3060 (Ar C-H), 2950 (Alkyl C-H), 2120 (C≡C), 1715 (C=O, acid), 1690 (C=O, urethane), 1530 (N-H bend) | Estimated based on characteristic group frequencies.[12][13][14] |

| Mass Spec (ESI-MS) | m/z 350.13 [M+H]⁺, 372.11 [M+Na]⁺ | Calculated exact mass: 349.13. |

Synthesis of (2R)-2-(Fmoc-amino)-5-hexynoic Acid

An optimized and scalable synthesis of Fmoc-L-homopropargylglycine has been developed, enabling its production in multigram quantities with high enantiopurity (>98% ee).[15][16][17] This makes the compound readily accessible for extensive use in peptide synthesis projects. The synthetic route is outlined below.

Caption: Optimized synthetic route for (2R)-2-(Fmoc-amino)-5-hexynoic acid.[15][17]

The key steps in this synthesis involve the highly efficient double Boc protection of L-glutamic acid, followed by reduction to the corresponding aldehyde. A crucial Seyferth-Gilbert homologation step, optimized to prevent racemization, is then employed to introduce the terminal alkyne. Finally, deprotection of the Boc group and subsequent protection with Fmoc-OSu yields the desired product.[15][17]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (2R)-2-(Fmoc-amino)-5-hexynoic acid into a peptide sequence follows standard Fmoc-based SPPS protocols.[3] The alkyne-containing side chain is stable to the conditions of Fmoc deprotection (piperidine in DMF) and peptide coupling.

Caption: General workflow for incorporating (2R)-2-(Fmoc-amino)-5-hexynoic acid into a peptide via SPPS.

Detailed Experimental Protocol: SPPS Incorporation

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

In a separate vessel, dissolve (2R)-2-(Fmoc-amino)-5-hexynoic acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether. Lyophilize the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthetic Modification via Click Chemistry

The terminal alkyne of the incorporated (2R)-2-(Fmoc-amino)-5-hexynoic acid residue serves as a versatile handle for a variety of bioorthogonal conjugations. The two most prominent methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage.[19]

Caption: Workflow for peptide modification via CuAAC.

-

Reagent Preparation:

-

Dissolve the purified alkyne-containing peptide in an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare stock solutions of the azide-containing molecule, copper(II) sulfate (CuSO₄), and sodium ascorbate in water or a compatible solvent.

-

Prepare a stock solution of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) oxidation state and protect the peptide from oxidative damage.[20]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the peptide solution, the azide-containing molecule (typically 1.5-5 equivalents), the copper ligand, and CuSO₄.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

-

Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the potential cytotoxicity of copper is a concern, such as in live-cell imaging, SPAAC provides a powerful alternative.[][21] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a metal catalyst.

Caption: Workflow for peptide modification via SPAAC.

Note: For SPAAC, the peptide would typically be synthesized with an azide-containing amino acid, and the modifying molecule would contain the strained alkyne. The protocol is analogous to CuAAC but without the copper catalyst system.

-

Reagent Preparation:

-

Dissolve the purified azide-containing peptide in a physiological buffer (e.g., PBS, pH 7.4).

-

Dissolve the strained cyclooctyne derivative (e.g., a DBCO-functionalized fluorophore) in a compatible solvent such as DMSO.

-

-

Reaction Setup:

-

Add the strained cyclooctyne solution to the peptide solution (typically 1.5-5 equivalents).

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the resulting peptide conjugate by RP-HPLC or size-exclusion chromatography.

Advantages and Field-Proven Insights

The incorporation of (2R)-2-(Fmoc-amino)-5-hexynoic acid into peptides offers several distinct advantages for researchers and drug developers:

-

Site-Specific Modification: The terminal alkyne allows for precise, directed conjugation at a specific position within the peptide sequence, avoiding the random modification of other functional groups.[22]

-

Bioorthogonality: The alkyne and azide groups are essentially inert to biological functionalities, ensuring that the click reaction proceeds with high specificity in complex biological media and even in living cells.[21]

-

Versatility of Conjugation: A wide array of molecules, including fluorophores, radiolabels, polyethylene glycol (PEG) chains, cytotoxic drugs, and other peptides or proteins, can be readily conjugated to the alkyne-modified peptide.[2]

-

Improved Pharmacokinetic Properties: The addition of moieties like PEG can enhance the solubility, stability, and circulation half-life of therapeutic peptides.

-

Development of Novel Peptide Architectures: The alkyne handle facilitates the creation of cyclic peptides, stapled peptides, and peptide-drug conjugates, which can lead to enhanced biological activity, receptor affinity, and proteolytic stability.[23][24]

Challenges and Considerations

While the use of (2R)-2-(Fmoc-amino)-5-hexynoic acid is generally straightforward, researchers should be aware of potential challenges:

-

Sequence-Dependent Difficulties: Peptides with high hydrophobicity or a tendency to aggregate can present challenges during SPPS, which may be exacerbated by the incorporation of non-canonical amino acids.[25][26] Careful selection of coupling reagents and the use of specialized resins or solubilizing additives may be necessary.

-

Copper-Related Issues in CuAAC: For biological applications, the potential for copper-induced oxidative damage to the peptide or cytotoxicity must be considered. The use of copper-chelating ligands and minimizing the reaction time are crucial.[27] Alternatively, SPAAC can be employed to circumvent these issues entirely.[]

-

Purification of Conjugates: The purification of the final peptide conjugate can sometimes be challenging, especially if the modifying group significantly alters the physicochemical properties of the peptide. Optimization of the purification protocol (e.g., HPLC gradient) may be required.

Conclusion

(2R)-2-(Fmoc-amino)-5-hexynoic acid has established itself as an indispensable tool in the arsenal of peptide chemists and drug developers. Its seamless integration into peptides via standard Fmoc-SPPS provides a robust and reliable method for introducing a bioorthogonal alkyne handle. This, in turn, opens the door to a vast array of post-synthetic modifications through the power of click chemistry. By understanding the core principles of its synthesis, incorporation into peptides, and subsequent conjugation, researchers can leverage the unique properties of this non-canonical amino acid to design and create novel peptide-based therapeutics, diagnostics, and research tools with enhanced functionality and performance.

References

-

Hett, R., & Hedstrom, L. (2022). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. ACS Omega, 7(6), 5586-5590. [Link]

-

Hett, R., & Hedstrom, L. (2022). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. Brandeis University. [Link]

- BenchChem. (2025). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Hett, R., & Hedstrom, L. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. PMC. [Link]

-

Bode, J. W. (2018). Decoration of Coiled-Coil Peptides with N-Cysteine Peptide Thioesters As Cyclic Peptide Precursors Using Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Click Reaction. Organic Letters, 20(22), 7258-7262. [Link]

-

Aapptec Peptides. (2020, October 20). Alkyne Containing Amino Acids. Aapptec Peptides. [Link]

-

Aapptec Peptides. (2020, September 25). Azide and Alkyne-Containing Amino Acids. Aapptec Peptides. [Link]

-

Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

-

Peptide Synthesis Experts. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptide Synthesis Experts. [Link]

- BenchChem. (2025). Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals. BenchChem.

-

Testa, C., Papini, A. M., Chorev, M., & Rovero, P. (2018). Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Current Topics in Medicinal Chemistry, 18(7), 591-610. [Link]

-

Royal Society of Chemistry. (n.d.). Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. RSC Publishing. [Link]

- BenchChem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.

-

Wang, L., et al. (2013). Click Chemistry in Peptide-Based Drug Design. PMC. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... The Royal Society of Chemistry. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

van Kasteren, S. I., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 50(34), 7837-7841. [Link]

-

Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179. [Link]

-

Young, D. D. (2017). Utilization of alkyne bioconjugations to modulate protein function. Bioorganic & Medicinal Chemistry Letters, 27(1), 1-5. [Link]

-

MySkinRecipes. (n.d.). (2S)-2-(Fmoc-amino)-5-hexynoic acid. MySkinRecipes. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

University of Calgary. (n.d.). NMR Chart. University of Calgary. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. University of Colorado Boulder. [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Northern Illinois University. [Link]

-

Scribd. (n.d.). 5-Hexynoic Acid 1H NMR Exp. Scribd. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of non-modified ZONs and hexynoic acid-ZONs (a). In (b).... ResearchGate. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. jpt.com [jpt.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. (2R)-2-(Fmoc-amino)-5-hexynoic acid CAS#: 1234692-66-0 [m.chemicalbook.com]

- 5. (2S)-2-(Fmoc-amino)-5-hexynoic acid [myskinrecipes.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. scribd.com [scribd.com]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. eng.uc.edu [eng.uc.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Research Portal [scholarworks.brandeis.edu]

- 17. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. peptide.com [peptide.com]

- 23. benthamdirect.com [benthamdirect.com]

- 24. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 25. blog.mblintl.com [blog.mblintl.com]

- 26. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 27. jenabioscience.com [jenabioscience.com]

An In-Depth Technical Guide on the Role of (2R)-2-(Fmoc-amino)-5-hexynoic Acid in Peptide Stapling

Abstract

Peptide stapling has emerged as a transformative chemical strategy to constrain peptides into their bioactive conformations, significantly enhancing their therapeutic properties. This guide provides a comprehensive technical overview of a specific and powerful approach within this field: the use of the non-natural amino acid (2R)-2-(Fmoc-amino)-5-hexynoic acid to forge a stabilizing triazole bridge. We will delve into the fundamental principles of peptide stapling, elucidate the precise mechanism of ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), provide detailed, field-proven experimental protocols, and discuss the critical methods for characterizing the resulting stapled peptides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this advanced technique to create next-generation peptide therapeutics.

Introduction: The Challenge and Promise of Peptide Therapeutics

Peptides represent a compelling class of therapeutic agents due to their high specificity and potency.[1] However, their clinical utility is often hampered by inherent limitations. When removed from the context of their parent protein, short peptide sequences typically exist as a random coil in solution, leading to a significant entropic penalty upon binding to their target.[2] This conformational flexibility also exposes their backbone to rapid proteolytic degradation, resulting in poor in vivo stability and bioavailability.[2]

Peptide stapling addresses these challenges directly by introducing a synthetic, covalent brace that locks the peptide into its functional secondary structure, most commonly an α-helix.[3][4][5] This pre-organization of the bioactive conformation enhances binding affinity and shields the peptide backbone from enzymatic cleavage.[2][6] The resulting stapled peptides exhibit improved proteolytic resistance, enhanced cell permeability, and superior pharmacological profiles, making them powerful tools for modulating challenging drug targets like intracellular protein-protein interactions (PPIs).[6][7][8]

While various macrocyclization chemistries exist, including all-hydrocarbon stapling via ring-closing metathesis (RCM), the formation of a triazole linkage through "click chemistry" offers distinct advantages in terms of reaction orthogonality and biocompatibility.[4][6][9] This guide focuses specifically on a key reagent in this domain: (2R)-2-(Fmoc-amino)-5-hexynoic acid.

The Core Reagent: (2R)-2-(Fmoc-amino)-5-hexynoic Acid

(2R)-2-(Fmoc-amino)-5-hexynoic acid is a custom-designed, non-natural amino acid that serves as a cornerstone for triazole-based peptide stapling. Its structure is elegantly tailored for this purpose:

-

The (2R)-Stereocenter: This specific stereochemistry at the α-carbon is crucial for its seamless integration into the growing peptide chain and for maintaining the canonical right-handed α-helical geometry.

-

The Terminal Alkyne: The 5-hexynoic acid side chain provides a terminal alkyne functionality. This group is the reactive handle for the subsequent cycloaddition reaction.

-

The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function makes this building block fully compatible with the most common and robust method for peptide synthesis: Fmoc-based solid-phase peptide synthesis (SPPS).[10]

By incorporating this amino acid at a specific position (i) and a corresponding azide-bearing amino acid (e.g., Fmoc-L-azidolysine) at another position (i+4 or i+7), the stage is set for an intramolecular cyclization reaction that "staples" the peptide.[9][11]

Mechanism of Action: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The formation of the triazole staple is achieved via a cycloaddition reaction between the alkyne side chain of (2R)-2-(Fmoc-amino)-5-hexynoic acid and the azide side chain of its partner amino acid. While the copper-catalyzed version (CuAAC) is well-known for producing 1,4-disubstituted triazoles, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is uniquely suited for this application as it selectively yields the 1,5-disubstituted triazole isomer.[12][13][14]

The accepted mechanism for RuAAC, catalyzed by a complex such as [Cp*RuCl], proceeds as follows:

-

Oxidative Coupling: The reaction initiates with the oxidative coupling of the azide and alkyne reactants to the ruthenium(II) center. This forms a six-membered ruthenacycle intermediate.[12][13] A key aspect of this step is the formation of the first new carbon-nitrogen bond between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[13]

-

Reductive Elimination: This is the rate-determining step of the catalytic cycle.[12][13] The ruthenacycle undergoes reductive elimination, forming the stable 1,5-disubstituted 1,2,3-triazole ring and closing the macrocycle.

-

Catalyst Regeneration: The formation of the triazole product releases the active [Cp*RuCl] catalyst, allowing it to enter a new catalytic cycle.

This catalytic process is highly efficient and proceeds under mild conditions, making it compatible with fully protected peptides still attached to the solid-phase resin.

Figure 1: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental Workflow and Detailed Protocols

The synthesis of a triazole-stapled peptide is a multi-stage process that requires careful execution. The following protocols are based on established and validated methodologies.

Workflow Overview

Figure 2: Overall workflow for the synthesis of a triazole-stapled peptide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of the linear peptide precursor on a solid support.

-

Resin Preparation:

-

Start with a Rink Amide resin (0.1 mmol scale).

-

Swell the resin in dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.[15] Drain the DMF.

-

-

Fmoc-SPPS Cycles:

-

Deprotection: Add 20% (v/v) piperidine in DMF to the resin and agitate for 7-10 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid. Drain and repeat once.[15][16]

-

Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and prepare for coupling.

-

Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (4 equivalents) with a coupling agent like HCTU (3.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

-

-

Washing: Wash the resin with DMF (5x).

-

Repeat: Repeat these deprotection, washing, and coupling steps for each amino acid in the sequence. For the incorporation of (2R)-2-(Fmoc-amino)-5-hexynoic acid and the corresponding azide-amino acid, extend the coupling time to 2 hours to ensure high efficiency.

-

Protocol 2: On-Resin RuAAC Stapling

This critical step forms the covalent staple while the peptide is still protected and attached to the resin.

-

Resin Preparation: After the final amino acid has been coupled (leaving the terminal Fmoc group on), wash the resin-bound peptide extensively with DCM and dry it under a stream of nitrogen.

-

Catalyst Solution: In a glovebox or under an inert atmosphere, prepare a solution of the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.3 equivalents) in a dry, non-protic solvent like benzene or 1,2-dichloroethane (DCE).[14][16]

-

Cyclization Reaction:

-

Add the catalyst solution to the reaction vessel containing the resin.

-

Seal the vessel and agitate at room temperature for 4-6 hours. The progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

-

-

Post-Reaction Wash:

-

Drain the catalyst solution.

-

Wash the resin extensively with DCE (3x), DMF (5x), and DCM (5x) to remove all traces of the ruthenium catalyst.

-

Perform a final Fmoc deprotection step as described in Protocol 1 to remove the N-terminal Fmoc group.

-

Protocol 3: Cleavage, Purification, and Verification

This final phase liberates the stapled peptide and purifies it to homogeneity.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it thoroughly.

-

Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[17][18]

-

Collect fractions corresponding to the major product peak.

-

-

Verification and Lyophilization:

-

Confirm the identity and purity of the collected fractions using mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final stapled peptide as a white, fluffy powder.

-

Characterization of Stapled Peptides

Rigorous characterization is essential to validate the success of the synthesis and to understand the biophysical properties of the stapled peptide.

| Technique | Purpose | Expected Outcome for Stapled Peptides |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Verifies the molecular weight of the final product. | The observed mass should exactly match the calculated mass of the cyclized, deprotected peptide. |

| Circular Dichroism (CD) Spectroscopy | Assesses the secondary structure and quantifies α-helicity.[19] | A significant increase in α-helicity (characteristic minima at ~208 and ~222 nm) compared to the linear, unstapled precursor peptide.[7][16][20] |

| Nuclear Magnetic Resonance (NMR) | Provides high-resolution 3D structural information.[19] | Confirms the formation of the triazole linkage and allows for detailed structural analysis of the constrained helix. |

| Protease Resistance Assay | Measures the stability of the peptide in the presence of proteolytic enzymes (e.g., trypsin, chymotrypsin).[2][21] | The stapled peptide should exhibit a substantially longer half-life compared to its linear counterpart. |

| Fluorescence Polarization (FP) Assay | Quantifies the binding affinity of the stapled peptide to its target protein. | A low nanomolar to micromolar dissociation constant (Kd), often showing improved affinity over the unstapled version. |

Conclusion and Future Outlook

(2R)-2-(Fmoc-amino)-5-hexynoic acid is a highly specialized and enabling chemical tool for the synthesis of triazole-stapled peptides. Its compatibility with standard Fmoc-SPPS and the efficiency of the subsequent on-resin RuAAC reaction provide a robust and reliable pathway to novel peptide therapeutics. The resulting constrained peptides possess superior structural stability and drug-like properties, making them invaluable for interrogating and inhibiting historically "undruggable" intracellular PPIs.[6][22] As the field of peptide drug discovery continues to advance, the strategic use of such precisely engineered non-natural amino acids will undoubtedly play a pivotal role in the development of next-generation medicines.

References

- Stapled peptides: targeting protein-protein interactions in drug development. Vertex AI Search.

- Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress | Journal of Medicinal Chemistry - ACS Publications.

- Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC. NIH.

-

Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 44(1), 91-102. [Link]

- Advances in Hydrocarbon Stapled Peptides via Ring‐Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applications.

- Peptide stapling techniques based on different macrocyclisation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00246F. Royal Society of Chemistry.

- Recent Advances in Metal-Free Peptide Stapling Strategies | Chem & Bio Engineering. Wiley Online Library.

- Advances in Hydrocarbon Stapled Peptides via Ring‐Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applic

- Peptide Stapling Applied to Antimicrobial Peptides - PMC. NIH.

- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal.

-

Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

- Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed. NIH.

- Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Request PDF.

- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications.

- Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PubMed. NIH.

- Design, sequence composition, and structural analysis of stapled... | Download Scientific Diagram.

- Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Request PDF.

- Synthesis of 5-Hexynoic acid | Sigma-Aldrich. Sigma-Aldrich.

- Stapled peptides: targeting protein-protein interactions in drug development - Open Exploration Publishing.

- A two-component 'double-click' approach to peptide stapling - David Spring's group. University of Cambridge.

- (2S)-2-(Fmoc-amino)-5-hexynoic acid - MySkinRecipes. MySkinRecipes.

- Double quick, double click reversible peptide “stapling”. Royal Society of Chemistry.

- Peptide stapling techniques based on different macrocyclisation chemistries - RSC Publishing. Royal Society of Chemistry.

- Alkenyl Amino Acids for Stapled Peptides. AAPPTec.

- Double quick, double click reversible peptide “stapling” - RSC Publishing. Royal Society of Chemistry.

- Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC. NIH.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Hydrocarbon Stapled Antimicrobial Peptides - PMC. NIH.

- Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. Frontiers.

- Hydrocarbon Stapled & Constrained Peptides - Anaspec. Anaspec.

- Identification of a short ACE2-derived stapled peptide targeting the SARS-CoV-2 Spike protein - ChemRxiv. ChemRxiv.

- Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - MDPI. MDPI.

- Efficient Synthesis of Fmoc-Protected Azido Amino Acids - David Spring's group. University of Cambridge.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Peptide stapling techniques based on different macrocyclisation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00246F [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. explorationpub.com [explorationpub.com]

- 10. (2S)-2-(Fmoc-amino)-5-hexynoic acid [myskinrecipes.com]

- 11. Peptide Stapling Applied to Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 13. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]

- 17. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Double quick, double click reversible peptide “stapling” - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]

Methodological & Application

Application Note: Solid Phase Peptide Synthesis of (2R)-2-(Fmoc-amino)-5-hexynoic Acid (Fmoc-D-Hpg-OH)

Abstract

This application note details the optimized solid-phase peptide synthesis (SPPS) protocol for incorporating (2R)-2-(Fmoc-amino)-5-hexynoic acid (Fmoc-D-Homopropargylglycine, or Fmoc-D-Hpg-OH) into peptide sequences. As a non-canonical amino acid (NCAA) bearing a terminal alkyne, this residue is a critical handle for bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the development of D-peptide therapeutics and mirror-image phage display libraries. This guide addresses specific challenges including solubility, coupling efficiency, and the preservation of the alkyne moiety during acidic cleavage.

Introduction & Strategic Considerations

The Molecule

(2R)-2-(Fmoc-amino)-5-hexynoic acid is the D-enantiomer of Homopropargylglycine. Unlike Propargylglycine (Pra), where the alkyne is attached to the

Critical Challenges

-

Stereochemical Integrity: While the (2R) configuration (D-isomer) is stable under standard conditions, the use of strong bases (e.g., high concentrations of DBU) during coupling can induce racemization.

-

Alkyne Stability: Terminal alkynes are generally stable in TFA. However, in the presence of specific scavengers (e.g., dithioethane) and radical sources, thiol-yne addition side reactions can theoretically occur, though they are rare in standard SPPS.

-

Cost & Efficiency: Due to the high cost of the reagent relative to standard amino acids, the protocol prioritizes high-efficiency coupling reagents to maximize incorporation with near-stoichiometric equivalents.

Materials & Equipment

Reagents

-

Amino Acid: (2R)-2-(Fmoc-amino)-5-hexynoic acid (Fmoc-D-Hpg-OH).

-

Resin: Rink Amide ProTide or ChemMatrix (recommended for hydrophobic sequences to minimize aggregation). Standard polystyrene Rink Amide is sufficient for short peptides (<15 residues).

-

Coupling Reagents: DIC (N,N′-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Note: This combination is preferred over HATU/DIEA for expensive NCAAs to reduce the risk of base-catalyzed racemization and capping by guanidinylation.

-

-

Deprotection: 20% Piperidine in DMF (v/v) with 0.1M Oxyma (to suppress aspartimide formation if Asp is present).

-

Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[1][2][3] Avoid EDT (1,2-ethanedithiol) unless Met/Cys are present, to eliminate any risk of thio-yne side reactions.

Experimental Protocol

Resin Preparation[4]

-

Weigh appropriate resin to achieve 0.1 mmol scale.[4]

-

Swelling: Incubate resin in DCM (Dichloromethane) for 20 minutes. Drain.

-

Wash with DMF (N,N-Dimethylformamide) x 3.[4]

Fmoc Deprotection Cycle

-

Add 20% Piperidine/DMF (5 mL).

-

Agitate for 3 minutes. Drain.

-

Add fresh 20% Piperidine/DMF (5 mL).

-

Agitate for 12 minutes. Drain.

-

Wash: DMF x 5 (Critical to remove all piperidine traces which would quench the coupling active ester).

Coupling of (2R)-2-(Fmoc-amino)-5-hexynoic acid

Rationale: We use a 3-fold excess rather than the standard 5-fold to conserve the expensive reagent, relying on the high efficiency of DIC/Oxyma.

-

Activation Mixture:

-

In a small vial, dissolve 0.3 mmol Fmoc-D-Hpg-OH (3 eq) in minimal DMF.

-

Add 0.3 mmol Oxyma Pure (3 eq).

-

Add 0.3 mmol DIC (3 eq).

-

Pre-activation: Stir for 2 minutes. The solution should turn yellow/orange.

-

-

Coupling: Transfer the activated solution to the resin.

-

Incubation: Agitate at Room Temperature (RT) for 60 minutes .

-

Optional: For sequences >20 residues, heat to 50°C (microwave or water bath) for 20 minutes.

-

-

Wash: DMF x 3.

Capping (Mandatory Step)

To ensure no deletion sequences form if the NCAA coupling was incomplete:

-

Add Acetic Anhydride/DIEA/DMF (1:1:8 v/v/v).

-

Agitate for 10 minutes.

-

Wash: DMF x 3, DCM x 3.

Cleavage & Isolation

-

Wash resin with DCM x 5 to remove all DMF traces (DMF interferes with precipitation). Dry resin under Nitrogen flow.[4]

-

Cocktail Preparation (Reagent B optimized):

-

Reaction: Add cocktail to resin (10 mL per gram of resin). Agitate for 2.5 hours at RT.

-

Precipitation:

-

Filter the cleavage solution into cold Diethyl Ether (-20°C).

-

Centrifuge (3000 rpm, 5 min). Decant supernatant.

-

Wash pellet with cold ether x 2.

-

-

Lyophilization: Dissolve pellet in 50% Acetonitrile/Water and lyophilize.

Process Visualization (Graphviz)

Caption: Logical flow of the SPPS cycle for Fmoc-D-Hpg-OH incorporation, including critical QC and capping steps.

Quality Control & Analytical Data

Analytical HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 min.

-

Detection: UV 214 nm (peptide backbone) and 280 nm (aromatic residues, if any).

-

Expectation: The D-Hpg residue is hydrophobic. Expect a retention time shift relative to the non-alkyne analog (e.g., D-Lys or D-Met).

Mass Spectrometry (ESI-MS)

-

Verify the mass shift.

-

Mass Calculation: The residue mass of (2R)-2-amino-5-hexynoic acid is 111.14 Da (-H from COOH, -H from NH2).

-

Note: Ensure no +16 Da peaks are observed (oxidation of Met) or +56 Da (t-butyl adducts), which indicates scavenger failure.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Coupling | Steric hindrance or aggregation.[6] | Switch to HATU/HOAt/DIEA (1:1:2) for a second coupling (double coupling). Heat to 50°C. |

| Racemization | High base concentration during activation. | Use DIC/Oxyma (base-free activation). Avoid pre-activating with DIEA for >2 min. |

| Low Yield | Alkyne degradation during cleavage. | Ensure fresh TIS is used. Do not use EDT. Keep cleavage time under 3 hours. |

| Deletion Sequences | Poor swelling or mixing.[7] | Use ChemMatrix resin. Ensure efficient nitrogen bubbling or mechanical agitation. |

References

-

Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from

-

National Institutes of Health (NIH). (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. Retrieved from

-

ChemPep. Fmoc Solid Phase Peptide Synthesis - Application Notes. Retrieved from

-

National Institutes of Health (NIH). (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Retrieved from

-

Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Retrieved from

Sources

incorporating (2R)-2-(Fmoc-amino)-5-hexynoic acid into peptide sequences

Technical Application Note: Incorporation of (2R)-2-(Fmoc-amino)-5-hexynoic acid (Fmoc-D-Hpg) in Peptide Synthesis

Executive Summary & Chemical Context

(2R)-2-(Fmoc-amino)-5-hexynoic acid, commonly referred to as Fmoc-D-Homopropargylglycine (Fmoc-D-Hpg) , is the D-enantiomer of the non-canonical amino acid homopropargylglycine. While its L-isomer ((2S)-configuration) is a standard tool for metabolic labeling, the (2R)-isomer is critical for the development of protease-resistant peptidomimetics , retro-inverso peptides , and D-peptide therapeutics .

The terminal alkyne side chain serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing post-synthetic modification with fluorophores, affinity tags, or PEG chains without interfering with native side-chain functionalities.

Key Chemical Properties:

-

IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid

-

Common Name: Fmoc-D-Homopropargylglycine (Fmoc-D-Hpg)

-

Stereochemistry: (R)-configuration (corresponds to D-amino acids)

-

Function: Click chemistry handle, conformational constraint, proteolytic stabilizer.

Material Specifications & Handling

To ensure reproducibility, strict adherence to storage and handling protocols is required.

| Parameter | Specification | Rationale |

| Storage Temperature | -20°C (Desiccated) | Prevents hydrolysis and degradation of the Fmoc group. |

| Solubility | DMF, NMP, DMSO | High solubility in polar aprotic solvents required for SPPS. |

| Stability | Acid-stable (TFA); Base-labile (Piperidine) | Compatible with standard Fmoc SPPS; Alkyne is stable to TFA cleavage. |

| Light Sensitivity | Protect from prolonged light | Fmoc group can be sensitive to UV; prevents slow cleavage. |

Experimental Protocols

Protocol A: Automated/Manual SPPS Incorporation

Objective: Efficient coupling of Fmoc-D-Hpg into a growing peptide chain while minimizing racemization and aggregation.

Mechanism: Standard carbodiimide or onium salt activation is effective. However, because D-amino acids are often used to disrupt secondary structures or in sequences prone to aggregation, we recommend Oxyma/DIC for its superior suppression of racemization compared to HBTU/DIEA, particularly if the sequence is prone to epimerization.

Reagents:

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[3]

-

Coupling Cocktail:

-

Fmoc-D-Hpg (3.0 eq relative to resin loading)

-

DIC (Diisopropylcarbodiimide) (3.0 eq)

-

Oxyma Pure (3.0 eq)

-

Solvent: DMF (N,N-Dimethylformamide)

-

-

Deprotection: 20% Piperidine in DMF (v/v).

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min).[3] Wash with DMF (5x).

-

Activation:

-

Dissolve Fmoc-D-Hpg and Oxyma Pure in minimal DMF.

-

Add DIC immediately prior to adding to the resin.

-

Note: Pre-activation for 2-3 minutes is acceptable, but avoid prolonged activation which can lead to ester hydrolysis.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate at Room Temperature (RT) for 60–90 minutes .

-

QC Check: Perform a Kaiser test.[4] If blue (positive), perform a second coupling (double couple) using half the equivalents for 45 minutes.

-

-

Washing: Wash resin with DMF (5x) and DCM (3x).

-

Capping (Optional but Recommended): Acetic anhydride/DIEA/DMF to block unreacted amines if the sequence is long (>15 residues).

Protocol B: On-Resin Click Chemistry (CuAAC)

Objective: Conjugation of an azide-functionalized payload (e.g., Biotin-N3 or Fluorophore-N3) to the D-Hpg alkyne side chain before cleavage.

Safety: Copper(I) is susceptible to oxidation. Use degassed solvents.

Reagents:

-

Copper(I) Iodide (CuI) (0.5 eq)

-

L-Ascorbic Acid (Sodium Ascorbate) (1.0 eq)

-

Azide-Payload (2.0 – 3.0 eq)

-

Base: DIEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: DMF/Piperidine is not used here. Use DMF or NMP.[5][6]

Procedure:

-

Preparation: Ensure the N-terminal Fmoc group is present (protected) to prevent copper chelation or side reactions with the N-terminus.

-

Dissolution: Dissolve the Azide-Payload, CuI, and Ascorbate in degassed DMF.

-

Reaction: Add the mixture to the resin-bound peptide containing D-Hpg.

-

Agitation: Shake at RT for 6–16 hours under Nitrogen (to prevent Cu oxidation).

-

Washing: Extensive washing is critical to remove copper.

-

Wash with DMF (5x).

-

Wash with 0.5% sodium diethyldithiocarbamate (w/v) in DMF (3x) or EDTA solution to chelate residual copper.

-

Wash with DCM (5x).

-

Protocol C: Cleavage & Isolation

Objective: Release the peptide from the solid support and remove side-chain protecting groups.[7]

Cocktail: Reagent K or Standard TFA Cocktail.

-

TFA: 92.5%

-

TIS (Triisopropylsilane): 2.5%

-

Water: 2.5%

-

DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met are present; otherwise increase Water/TIS).

Procedure:

-

Add cleavage cocktail to the dried resin.

-

Agitate for 2–3 hours at RT.

-

Precipitate the filtrate in cold Diethyl Ether.

-

Centrifuge, wash pellet with ether (2x), and lyophilize.

Visualization of Workflows

The following diagram illustrates the decision matrix for incorporating (2R)-2-(Fmoc-amino)-5-hexynoic acid and subsequent "Click" modification.

Figure 1: Strategic workflow for the incorporation and modification of Fmoc-D-Hpg in SPPS.

Technical Analysis: Coupling Efficiency & Racemization

When working with D-amino acids, maintaining chiral integrity is paramount. While D-Hpg is not exceptionally prone to racemization (unlike Cysteine or Histidine), the choice of coupling reagent impacts purity.

| Coupling Reagent | Activation Mechanism | Racemization Risk | Recommended Use Case |

| DIC / Oxyma | Carbodiimide / Oxime | Low | Standard Protocol. Best for preventing epimerization in sensitive sequences. |

| HATU / DIEA | Aminium Salt | Moderate | Use for difficult/bulky couplings. Warning: Excess base (DIEA) can trigger base-catalyzed racemization. |

| HBTU / DIEA | Aminium Salt | Moderate | Cost-effective alternative for routine couplings, but less efficient than HATU. |

Expert Insight:

"The use of collidine or TMP (2,4,6-trimethylpyridine) as a base instead of DIEA when using HATU can further suppress racemization if you observe D/L mixtures in your final HPLC analysis."

References

-

ChemicalBook. (2024). (2R)-2-(Fmoc-amino)-5-hexynoic acid Properties and Specifications. Retrieved from

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

-

National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis. PMC1054321. Retrieved from

-

Cayman Chemical. (2024). 5-Hexynoic Acid and Derivatives: Application in Click Chemistry. Retrieved from

-

Peptide.com (AAPPTec). (2024). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

Sources

- 1. (2R)-2-(Fmoc-amino)-5-hexynoic acid CAS#: 1234692-66-0 [m.chemicalbook.com]

- 2. (2S)-2-(Fmoc-amino)-5-hexynoic acid [myskinrecipes.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

Application Note: High-Fidelity Automated SPPS Cycles for Fmoc-D-Homopropargylglycine

Executive Summary & Strategic Rationale

The integration of Fmoc-D-homopropargylglycine (Fmoc-D-Hpg-OH) into peptide sequences is a critical step for developing stapled peptides, macrocycles, and "Click" chemistry (CuAAC) conjugates. Unlike its natural counterparts, this non-canonical amino acid (ncAA) presents specific challenges in automated Solid-Phase Peptide Synthesis (SPPS):

-

Cost-Efficiency: As a high-value building block, coupling efficiency must be maximized to prevent deletion sequences without excessive waste.

-

Stereochemical Integrity: D-isomers are susceptible to racemization (conversion to L-form) if activation conditions are too basic or prolonged.

-

Side-Chain Stability: The terminal alkyne is generally robust, but its stability during cleavage requires specific scavenger cocktails to prevent acid-catalyzed hydration or thiol-yne addition.

This guide provides a self-validating, automated protocol designed to ensure >99% coupling efficiency while maintaining enantiomeric purity.

Critical Process Parameters (CPP)

Before programming the synthesizer, the following chemical logic must be understood to justify the parameters selected in Section 3.

Activation Chemistry: DIC/Oxyma vs. HATU/DIPEA

For Fmoc-D-Hpg-OH, DIC (Diisopropylcarbodiimide) / Oxyma Pure is the superior activation system.

-

Why: HATU/DIPEA creates a basic environment that increases the risk of base-catalyzed racemization of the sensitive D-alpha-proton. DIC/Oxyma creates a near-neutral to slightly acidic environment, significantly preserving chirality while maintaining high acylation power.

-

Recommendation: Use DIC/Oxyma for the D-Hpg coupling step.

Solvation and Aggregation

The homopropargyl side chain is hydrophobic. If D-Hpg is placed within a hydrophobic sequence (e.g., "difficult sequences"), on-resin aggregation can occur.

-

Why: Aggregation hinders diffusion of the bulky activated ester into the resin bead.

-

Recommendation: Use DMF as the primary solvent. For sequences >15 residues, perform the coupling at 50°C (if instrument allows) or use a "Double Couple" cycle to drive the reaction to completion.

Cleavage Cocktail Selection

Standard cocktails containing Ethanedithiol (EDT) pose a theoretical risk of thiol-yne addition to the alkyne under acidic conditions, though this is rare without radical initiators.

-

Safe Protocol: Use TIS (Triisopropylsilane) and Water as primary scavengers.[1]

-

Met/Cys Presence: If the peptide contains Methionine or Cysteine, replace EDT with DODT (3,6-Dioxa-1,8-octanedithiol) , which is less reactive toward alkynes than EDT but effectively protects sulfur side chains.

Automated Protocol Specifications

The following cycles are designed for standard automated synthesizers (e.g., CEM Liberty, Gyros Protein Technologies, Biotage).

Reagent Preparation

| Reagent | Concentration | Solvent | Notes |

| Fmoc-D-Hpg-OH | 0.2 M | DMF | Dissolve via sonication. Ensure no particulates. |

| Activator (Oxyma) | 0.5 M | DMF | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). |

| Base (DIC) | 0.5 M | DMF | Diisopropylcarbodiimide. |

| Deprotection | 20% (v/v) | DMF | Piperidine (standard) or 4-Methylpiperidine. |

| Wash Solvent | N/A | DMF | High-grade (amine-free). |

The "High-Fidelity" Automated Cycle

Program this specific cycle for the Fmoc-D-Hpg-OH residue only.

| Step | Operation | Reagent/Action | Time | Temp | Rationale |

| 1 | Wash | DMF (3x Flow) | 30 sec | RT | Removes residual piperidine from previous step. |

| 2 | Dispense | Fmoc-D-Hpg-OH (5 eq) | - | - | High excess ensures kinetics favor coupling. |

| 3 | Dispense | Oxyma Pure (5 eq) | - | - | 1:1 ratio with AA prevents capping. |

| 4 | Dispense | DIC (5 eq) | - | - | In situ activation prevents pre-racemization. |

| 5 | Mix | Nitrogen Bubbling / Vortex | 2 min | RT | "Pre-soak" allows resin swelling with reagents. |

| 6 | Coupling 1 | Reaction | 30 min | RT/50°C | Primary coupling event. |

| 7 | Wash | DMF (1x) | - | - | Removes bulk reagents but keeps resin swollen. |

| 8 | Re-Coupling | Repeat Steps 2-4 (2.5 eq) | 30 min | RT/50°C | Mandatory: Targets unreacted sites (deletion prevention). |

| 9 | Wash | DMF (4x) | - | - | Critical removal of urea byproducts. |

| 10 | Capping | Ac2O / DIPEA / DMF | 5 min | RT | Caps any unreacted amines to simplify purification. |

Cleavage & Post-Synthesis Processing[2][3]

Cleavage Cocktail Formulation

Choose the cocktail based on your peptide sequence complexity.

-

Cocktail A (Standard - No Met/Cys):

-

Cocktail B (Complex - Contains Met/Cys):

Procedure

-

Wash resin with DCM (3x) to remove DMF (DMF can cause TFA salts/adducts).

-

Add Cocktail (10 mL per 1g resin).

-

Agitate for 2.5 hours at Room Temperature.

-

Note: Do not exceed 3 hours to minimize alkyne hydration risks.

-

-

Precipitate in cold Diethyl Ether (-20°C).

-

Centrifuge and wash pellet 2x with ether.

Process Visualization (Logic Flow)

The following diagram illustrates the decision logic programmed into the automated synthesizer for the D-Hpg residue.

Caption: Workflow for the automated incorporation of Fmoc-D-Hpg-OH, highlighting the critical Double Coupling decision path for high-fidelity synthesis.

Quality Control & Troubleshooting

Analytical HPLC

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

-

Gradient: 5-95% Acetonitrile (0.1% TFA) over 30 mins.

-

Expected Result: D-Hpg peptides often elute slightly later than their L-counterparts or Glycine analogs due to the hydrophobic alkyne.

-

Racemization Check: If a "shoulder" peak appears immediately preceding the main peak, this is likely the L-isomer (diastereomer). Co-injection with an L-Hpg standard is required to confirm.

Common Issues

| Observation | Root Cause | Corrective Action |

| Low Yield (Deletion) | Steric hindrance or aggregation. | Switch to Double Coupling (Step 8 in protocol) or increase temperature to 50°C. |

| Split Peak (HPLC) | Racemization (D -> L). | Switch activation from HATU/DIPEA to DIC/Oxyma . Reduce coupling time to 2x 20 min. |

| Mass +18 Da | Alkyne Hydration. | Water added across alkyne during cleavage. Ensure cleavage time <3 hours and use fresh TIS. |

| Mass +76 Da | Thiol-Yne Addition. | Reaction with EDT. Switch scavenger to DODT or remove thiol entirely (use TIS/H2O only). |

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

-

Bachem. (n.d.). Click Chemistry in Peptide Synthesis. Bachem Technical Guides. Link

-

Iris Biotech. (n.d.). Click Chemistry Reagents: Alkynes and Azides. Link

- Subra, G., et al. (2002). Racemization-free coupling of Fmoc-amino acids. Journal of Peptide Science, 8(7), 365-371. (Contextual grounding for DIC/Oxyma preference).

Sources

Metabolic Labeling of Bacterial Peptidoglycan using D-Isomer Alkyne Amino Acids

Application Note & Protocol Guide [1]

Part 1: Core Directive & Scientific Logic

Abstract & Mechanism of Action

This guide details the use of D-isomer alkyne amino acids (e.g., D-propargylglycine, D-ethynylalanine) for the specific metabolic labeling of bacterial peptidoglycan (PG). Unlike L-isomer analogs (e.g., L-HPG) which label nascent protein synthesis in both prokaryotes and eukaryotes via the ribosome, D-isomer analogs hijack the bacterial cell wall biosynthetic machinery.

The "Trojan Horse" Mechanism: Bacteria utilize D-amino acids (specifically D-Alanine and D-Glutamic acid) to construct the peptide stem of peptidoglycan, a structure absent in mammalian cells. Cytosolic enzymes such as Alanine Racemase (Alr) , D-Ala-D-Ala Ligase (Ddl) , and MurF exhibit substrate promiscuity, accepting D-alkyne analogs in place of natural D-Alanine. These analogs are incorporated into the PG stem peptide, translocated across the inner membrane, and cross-linked into the growing cell wall.

Once incorporated, the terminal alkyne handle is visualized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , providing a high-fidelity, bioorthogonal signal of active bacterial growth and cell wall remodeling.

Key Applications

-

Selective Imaging in Co-Culture: Visualize intracellular bacteria (e.g., Listeria, Salmonella) within host macrophages without background labeling of host proteins.

-

Antibiotic Susceptibility Testing (AST): Rapidly distinguish growing bacteria from dormant/dead cells based on PG synthesis activity.

-

Peptidoglycan Remodeling Dynamics: Track septal vs. peripheral cell wall synthesis during the cell cycle.

Part 2: Experimental Workflow & Protocols

Material Selection & Preparation[2]

| Component | Recommended Reagent | Function | Notes |

| Metabolic Probe | D-Propargylglycine (D-Pra) or D-Ethynylalanine (EDA) | Peptidoglycan Label | Use D-isomer only. L-isomer will label proteins.[2][3] |

| Click Tag | Azide-Fluorophore (e.g., Azide-488, Azide-Cy5) | Detection | Select fluorophore based on microscope filter set. |

| Catalyst | CuSO₄ · 5H₂O | Reaction Catalyst | Source of Cu(II). |

| Reducing Agent | Sodium Ascorbate | Reductant | Reduces Cu(II) to catalytic Cu(I). Prepare fresh. |

| Ligand | THPTA or TBTA | Cu(I) Stabilizer | Protects biomolecules from oxidation; accelerates reaction. |

| Fixative | Paraformaldehyde (PFA) 2-4% | Cell Preservation | Essential to stop metabolism and permeabilize envelope. |

Protocol: Metabolic Labeling of Bacterial Peptidoglycan[1]

Phase 1: Metabolic Incorporation [1]

-

Culture Preparation: Grow bacterial culture (e.g., E. coli, B. subtilis) to mid-log phase (OD₆₀₀ ~ 0.4–0.6).

-

Expert Insight: Stationary phase bacteria synthesize less PG and will label poorly.

-

-

Pulse Labeling: Dilute the culture 1:10 into fresh media containing the D-alkyne probe.

-

Working Concentration: 0.5 mM – 5.0 mM. (Significantly higher than L-isomer protein labeling due to competition with endogenous D-Ala).

-

Duration:

-

Short Pulse: 5–15 mins (Labels septal growth/division sites).

-

Long Pulse: 1–2 hours (Labels the entire cell contour).

-

-

-

Washing: Centrifuge bacteria (5,000 x g, 3 min) and wash 2x with PBS to remove unbound probe.

Phase 2: Fixation & Permeabilization

-

Resuspend pellets in 70% Ethanol (ice cold) or 2-4% PFA . Incubate for 15–30 minutes at room temperature (RT).

-

Why: Ethanol fixation permeabilizes the Gram-negative outer membrane, allowing Click reagents to access the periplasmic peptidoglycan.

-

-

Wash 2x with PBS.[4]

Phase 3: Click Reaction (CuAAC) Safety Note: Cu(I) is toxic to live cells. This step is performed on fixed cells.

-

Prepare Click Cocktail (Add in order):

-

PBS (Buffer)

-

CuSO₄ (1 mM final)

-

THPTA Ligand (1.5 mM final) – Premix Cu and Ligand before adding to cocktail for best results.

-

Azide-Fluorophore (10–20 µM final)

-

Sodium Ascorbate (5 mM final) – Add last to initiate catalysis.

-

-

Reaction: Resuspend bacterial pellet in 100–200 µL of Click Cocktail.

-

Incubation: Incubate for 30–60 minutes at RT in the dark.

-

Washing: Wash cells 3x with PBS containing 1 mM EDTA.

-

Expert Insight: EDTA chelates residual copper, reducing background fluorescence.

-

Phase 4: Imaging

-

Resuspend in mounting media (with DAPI if DNA counterstain is desired).

-

Mount on agarose pads or poly-L-lysine coated coverslips.

-

Image using Phase Contrast and Fluorescence channels.

Part 3: Visualization & Data Analysis[6]

Pathway Diagram: The "Trojan Horse" Incorporation

The following diagram illustrates how D-alkyne amino acids bypass the ribosome and hijack the Mur pathway for cell wall integration.

Caption: D-Alkyne amino acids hijack cytosolic ligases (Ddl/MurF), incorporate into Lipid II, and are cross-linked into the mature peptidoglycan by Penicillin-Binding Proteins (PBPs).[1][3][4][5][6][7][8][9]

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Signal | Low metabolic activity | Ensure bacteria are in Log Phase. Increase probe concentration (up to 5 mM). |

| High Background | Non-specific fluorophore binding | Increase washing steps. Use 1 mM EDTA in the final wash. Reduce fluorophore concentration. |

| Host Cell Labeling | Probe racemization or L-isomer contamination | Ensure probe purity (>99% D-isomer). Verify D-specificity with an L-isomer control (should label host). |

| Cell Lysis | Copper toxicity (if live click) | Perform Click reaction after fixation. Use THPTA ligand to buffer Cu ions. |

Part 4: References

-

Siegrist, M. S., et al. (2013). "D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen." ACS Chemical Biology.

-

Kuru, E., et al. (2012). "In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids." Angewandte Chemie International Edition.

-

Hsu, Y. P., et al. (2017). "Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls." Chemical Science.

-

Cava, F., et al. (2011). "D-Amino acids control bacterial cell wall remodeling and virulence." Nature Reviews Microbiology.

-

Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences.

Sources

- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding D and L Isomers: The Molecular Dance of Amino Acids - Oreate AI Blog [oreateai.com]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US20160222430A1 - D-ala-d-ala-based dipeptides as tools for imaging peptidoglycan biosynthesis - Google Patents [patents.google.com]

- 7. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation of High-Quality Stock Solutions of (2R)-2-(Fmoc-amino)-5-hexynoic Acid for Solid-Phase Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. (2R)-2-(Fmoc-amino)-5-hexynoic acid is a key building block that introduces a terminal alkyne moiety into a peptide chain. This functionality serves as a versatile chemical handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2]. The success of Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the quality and integrity of the reagents used, particularly the amino acid solutions. This document provides a comprehensive guide with detailed protocols for the preparation of stock solutions of (2R)-2-(Fmoc-amino)-5-hexynoic acid, emphasizing solvent selection, stability considerations, and quality control to ensure optimal coupling efficiency and final peptide purity.

Scientific Principles & Core Considerations

Chemical Profile of (2R)-2-(Fmoc-amino)-5-hexynoic Acid

(2R)-2-(Fmoc-amino)-5-hexynoic acid is characterized by three key chemical features:

-

The (2R)-Stereocenter: This defines the specific stereochemistry at the alpha-carbon.

-

The Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino function. It is stable under coupling conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent, which is the foundation of Fmoc-based SPPS[3].

-

The 5-Hexynoic Acid Side Chain: This linear six-carbon chain terminates in an alkyne. The hydrophobicity of this side chain can influence solubility and may contribute to aggregation during the synthesis of longer or particularly hydrophobic peptide sequences[4][5].

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉NO₄ | [6] |

| Molecular Weight | 349.38 g/mol | [6] |

| CAS Number | 1234692-66-0 | [6] |

| Appearance | White to off-white solid | [6] |

| Solid Storage | Store at 2-8°C or -20°C, sealed and protected from moisture. | [1][6] |

The Critical Role of Solvent Selection

The solvent in SPPS is not merely a medium but an active participant that influences reaction kinetics, resin swelling, and reagent stability. The most prevalent solvents in Fmoc-SPPS are polar aprotic solvents[7][8].

-

N,N-Dimethylformamide (DMF): DMF is the most widely used solvent in SPPS due to its excellent resin-swelling properties and its ability to dissolve most protected amino acids and coupling reagents[8][9]. However, its utility is tempered by significant drawbacks. DMF can degrade over time to form dimethylamine and formic acid[9]. Dimethylamine, being a secondary amine, can cause premature cleavage of the Fmoc group, leading to deletion sequences and impurities[9]. Therefore, the use of high-purity, amine-free, peptide-synthesis-grade DMF is absolutely essential for reproducible and high-fidelity synthesis[10].

-

N-Methyl-2-pyrrolidone (NMP): NMP is a more polar and often superior alternative to DMF in terms of solvating power, which can be beneficial for disrupting peptide aggregation and improving coupling yields[9]. The primary caution with NMP is that some studies report greater decomposition of Fmoc-amino acids over extended periods when dissolved in NMP compared to DMF[9].

-

Dichloromethane (DCM): While common in Boc-based SPPS, DCM is used less frequently as the primary solvent in Fmoc chemistry because it can react with piperidine to form an insoluble precipitate[9]. It may, however, be used in solvent mixtures or for the initial dissolution of highly hydrophobic amino acids before dilution with DMF[11].

Recommendation: For routine synthesis, high-purity DMF is the recommended solvent. For sequences prone to aggregation, NMP can be a valuable alternative. Regardless of the choice, the principle of using freshly prepared solutions remains paramount.

Solution Stability and Best Practices

The stability of Fmoc-amino acids in solution is finite. The ester linkage in the Fmoc group is susceptible to cleavage, and the amino acid itself can undergo side reactions.

-

Fresh is Best: It is a foundational principle in SPPS that amino acid stock solutions should be prepared fresh daily. Storing solutions, even at low temperatures, risks degradation that can compromise the synthesis.

-

Avoid Excessive Heat: While gentle warming can aid dissolution, excessive heat can accelerate the degradation of the Fmoc-amino acid. Sonication is a preferred method for assisting dissolution.

-

Inert Atmosphere: While not always necessary for standard amino acids, for sensitive syntheses or long-term storage of the solid reagent, maintaining an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative damage and degradation from atmospheric moisture.

Workflow for Stock Solution Preparation

The following diagram outlines the logical workflow for preparing a high-quality stock solution of (2R)-2-(Fmoc-amino)-5-hexynoic acid.

Caption: Workflow for preparing Fmoc-amino acid stock solutions.

Detailed Experimental Protocol

This protocol provides a step-by-step method for preparing a 100 mL stock solution of (2R)-2-(Fmoc-amino)-5-hexynoic acid at a concentration of 0.2 M.

Required Materials and Equipment

-

(2R)-2-(Fmoc-amino)-5-hexynoic acid (MW: 349.38 g/mol )

-

Peptide synthesis grade N,N-Dimethylformamide (DMF), amine-free

-

100 mL Class A volumetric flask with stopper

-

Analytical balance (readable to 0.1 mg)

-

Weighing paper or boat

-

Spatula

-

Glass funnel

-

Magnetic stirrer and stir bar (optional)

-

Ultrasonic bath

-

Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Step-by-Step Procedure

-

Calculation:

-

Calculate the mass of (2R)-2-(Fmoc-amino)-5-hexynoic acid required.

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.2 mol/L × 0.1 L × 349.38 g/mol = 6.988 g

-

-

Weighing:

-

Place a clean, dry weighing boat on the analytical balance and tare it.

-

Carefully weigh exactly 6.988 g of the solid (2R)-2-(Fmoc-amino)-5-hexynoic acid. Perform this step in a fume hood.

-

-

Initial Dissolution:

-

Place a glass funnel into the neck of the 100 mL volumetric flask.

-

Carefully transfer the weighed solid into the flask. Tap the funnel gently to ensure all powder is transferred.

-

Add approximately 80 mL of high-purity DMF to the flask.

-

Stopper the flask and swirl gently to begin dissolving the solid.

-

-

Complete Dissolution:

-

If the solid does not dissolve readily with swirling, use an ultrasonic bath.

-

Place the flask in the water bath and sonicate for 5-10 minute intervals. Check for dissolution after each interval. The water in the bath should be at room temperature to avoid heating the solution.

-

Causality Note: The hydrophobic side chain can make this amino acid slightly more challenging to dissolve than simpler ones. Sonication provides the necessary energy to break up solid-state crystal lattices and promote solvation without thermal degradation[4].

-

-

Final Volume Adjustment:

-

Once the solid is completely dissolved and the solution is at room temperature, carefully add DMF until the bottom of the meniscus reaches the 100 mL calibration mark on the flask.

-

Use a Pasteur pipette for the final addition to avoid overshooting the mark.

-

-

Homogenization and Quality Control:

-

Stopper the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Visually inspect the solution against a bright background. It must be completely clear, colorless, and free of any particulate matter. If any particulates are visible, the solution should not be used.

-

-

Use and Storage:

-

Immediately transfer the required volume of the stock solution to the amino acid vials for your automated peptide synthesizer.

-

Crucially, this solution should be considered stable for a single day's use only. Discard any unused solution at the end of the day. Do not store and reuse.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |